molecular formula C15H17FN4O9 B14190668 N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid CAS No. 922191-77-3

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid

Cat. No.: B14190668
CAS No.: 922191-77-3
M. Wt: 416.31 g/mol
InChI Key: FZWOMZRMWKKVQX-MREMCGJQSA-N
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Description

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid is a synthetic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an alanyl-glutamic acid backbone, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine and L-glutamic acid derivatives. The process begins with the preparation of 5-fluoro-2,4-dinitrobenzene, which is then reacted with L-alanine in the presence of a base such as sodium bicarbonate. The resulting intermediate is further reacted with L-glutamic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid stands out due to its specific combination of functional groups, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

922191-77-3

Molecular Formula

C15H17FN4O9

Molecular Weight

416.31 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid

InChI

InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13-/m0/s1

InChI Key

FZWOMZRMWKKVQX-MREMCGJQSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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